molecular formula C21H18FNO3 B12612947 5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648924-33-8

5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B12612947
CAS No.: 648924-33-8
M. Wt: 351.4 g/mol
InChI Key: WBBJMJRMYKHVLN-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorine atom, a hydroxyl group, and a phenylethoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Fluorination: Introduction of a fluorine atom to the aromatic ring.

    Hydroxylation: Addition of a hydroxyl group.

    Amidation: Formation of the benzamide structure by reacting with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to a hydroxyl group.

    Substitution: Replacement of the fluorine atom with other substituents.

    Hydrolysis: Breaking of the amide bond to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while hydrolysis of the amide bond would produce a carboxylic acid and an amine.

Scientific Research Applications

5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The presence of the fluorine atom and hydroxyl group allows it to form hydrogen bonds and engage in electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    5-Fluoro-2-hydroxybenzamide: Lacks the phenylethoxy group, which may influence its solubility and interaction with biological targets.

    N-[3-(2-Phenylethoxy)phenyl]benzamide: Lacks both the fluorine and hydroxyl groups, resulting in different chemical and biological properties.

Uniqueness

The unique combination of the fluorine atom, hydroxyl group, and phenylethoxy group in 5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide contributes to its distinct chemical reactivity and potential applications. The presence of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

5-Fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C21H18FNO3
  • Molecular Weight : 351.4 g/mol
  • IUPAC Name : this compound
  • CAS Number : 648924-41-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. The compound features a hydroxyl group and a fluorine atom that enhance its binding affinity to various proteins, influencing their activity and function. The phenylethoxy group improves lipophilicity, allowing better interaction with hydrophobic pockets within proteins.

Biological Activity Overview

  • Anticancer Activity :
    • A study evaluating similar compounds demonstrated that derivatives of benzamide exhibited potent inhibition against L1210 mouse leukemia cells, suggesting potential anticancer properties for this compound as well .
    • The mechanism involves the release of active metabolites that interfere with cellular proliferation pathways.
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for glucose metabolism. In vitro studies indicated that related aminobenzamide scaffolds showed significant DPP-IV inhibitory activity, which may extend to this compound .
  • Neuropharmacological Effects :
    • Research into multitarget-directed ligands has shown that compounds with similar structures can modulate serotonin receptors, suggesting potential antidepressant effects . This points to the possibility that this compound might influence mood regulation through serotonergic pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of L1210 leukemia cell proliferation
Enzyme InhibitionDPP-IV inhibition leading to improved glucose control
NeuropharmacologicalPotential modulation of serotonin receptors

Case Study: Anticancer Potential

In a study focused on related compounds, the anticancer activity was assessed through various assays measuring cell viability and proliferation. Compounds demonstrated IC50 values in the nanomolar range against L1210 cells, indicating strong growth inhibition. The addition of thymidine reversed this effect, confirming the mechanism involving nucleotide release .

Case Study: DPP-IV Inhibition

Another investigation utilized computer-aided drug design to optimize N-substituted aminobenzamide derivatives for DPP-IV inhibition. Among the synthesized compounds, several exhibited superior activity compared to reference drugs, highlighting the potential of similar scaffolds to manage blood sugar levels effectively .

Properties

CAS No.

648924-33-8

Molecular Formula

C21H18FNO3

Molecular Weight

351.4 g/mol

IUPAC Name

5-fluoro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C21H18FNO3/c22-16-9-10-20(24)19(13-16)21(25)23-17-7-4-8-18(14-17)26-12-11-15-5-2-1-3-6-15/h1-10,13-14,24H,11-12H2,(H,23,25)

InChI Key

WBBJMJRMYKHVLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)F)O

Origin of Product

United States

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